3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE
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Overview
Description
3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of thiazolidinone, hydrazone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the hydrazone linkage, and finally, the esterification with 3-fluorobenzoic acid. Key reagents include aniline, ethyl chloroacetate, and hydrazine hydrate. Reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Solvent recovery and recycling would be integral to the process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Hydrazine derivatives are common products.
Substitution: Halogenated aromatic compounds are typical products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The hydrazone linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The fluorobenzoate group may contribute to the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, 3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is unique due to its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
[3-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4S/c26-18-8-5-7-17(13-18)24(33)34-20-11-4-6-16(12-20)15-27-30-25-29-23(32)21(35-25)14-22(31)28-19-9-2-1-3-10-19/h1-13,15,21H,14H2,(H,28,31)(H,29,30,32)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQFSZGHHATJDU-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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